2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
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Overview
Description
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is an organic compound characterized by its unique benzodioxepin ring structureIts molecular formula is C11H12O4, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid typically involves the cyclization of catechol derivatives with appropriate acetic acid precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Formation of benzodioxepin-7-carboxylic acid.
Reduction: Formation of benzodioxepin-7-ylmethanol.
Substitution: Formation of various substituted benzodioxepin derivatives.
Scientific Research Applications
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-thiol
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Comparison: Compared to its analogs, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity. Its stability and ease of modification make it a versatile compound for various applications.
Biological Activity
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- CAS Number : 127264-07-7
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors derived from benzodioxole frameworks. The specific synthetic routes can vary, but they often include steps such as acylation and reduction to achieve the desired structure.
Antimicrobial Properties
Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant antimicrobial activity. For instance, a study focusing on 1,3-benzodioxole acids demonstrated their larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound 3,4-(methylenedioxy) cinnamic acid showed promising results with LC50 values indicating effective insecticidal properties without significant mammalian toxicity .
Compound | LC50 (μM) | LC90 (μM) | Toxicity in Mammals |
---|---|---|---|
3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Mild behavioral effects at high doses |
Neuroprotective Effects
The compound's structural analogs have been investigated for their neuroprotective effects. Some studies suggest that derivatives of benzodioxole may activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Modulation of Signaling Pathways : Potential activation of pathways involved in cellular defense mechanisms against oxidative stress.
Case Studies
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJUSOWHUIENHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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